REACTION_SMILES
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[Cl:20][c:21]1[cH:22][c:23]([CH2:27][n:28]2[c:29]([CH3:33])[n:30][cH:31][cH:32]2)[n:24][n:25][cH:26]1.[F:1][CH:2]([c:3]1[cH:4][c:5]([B:10]2[O:11][C:12]([CH3:13])([CH3:14])[C:15]([CH3:16])([CH3:17])[O:18]2)[cH:6][cH:7][c:8]1[F:9])[F:19]>>[ClH:20].[F:1][CH:2]([c:3]1[cH:4][c:5](-[c:21]2[cH:22][c:23]([CH2:27][n:28]3[c:29]([CH3:33])[n:30][cH:31][cH:32]3)[n:24][n:25][cH:26]2)[cH:6][cH:7][c:8]1[F:9])[F:19]
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Name
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Cc1nccn1Cc1cc(Cl)cnn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nccn1Cc1cc(Cl)cnn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccc(F)c(C(F)F)c2)OC1(C)C
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Name
|
|
Type
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product
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Smiles
|
Cl
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Name
|
|
Type
|
product
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Smiles
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Cc1nccn1Cc1cc(-c2ccc(F)c(C(F)F)c2)cnn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |